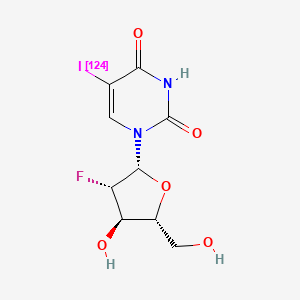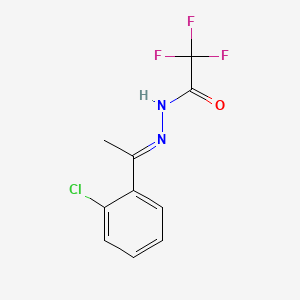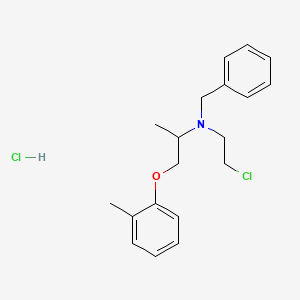
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a benzylamine group, a 2-chloroethyl group, and a 2-methylphenoxy group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Introduction of the 2-Chloroethyl Group: The benzylamine intermediate is then reacted with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chloroethyl group.
Attachment of the 2-Methylphenoxy Group: The resulting compound is further reacted with 2-methylphenol in the presence of a dehydrating agent such as thionyl chloride to attach the 2-methylphenoxy group.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alcohols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
科学研究应用
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The 2-chloroethyl group can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell death.
Induce Apoptosis: The compound can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
相似化合物的比较
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride can be compared with other similar compounds such as:
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, sulfate: Similar structure but different counterion, which can affect solubility and stability.
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, acetate: Similar structure but different counterion, which can influence reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
63991-12-8 |
|---|---|
分子式 |
C19H25Cl2NO |
分子量 |
354.3 g/mol |
IUPAC 名称 |
N-benzyl-N-(2-chloroethyl)-1-(2-methylphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H24ClNO.ClH/c1-16-8-6-7-11-19(16)22-15-17(2)21(13-12-20)14-18-9-4-3-5-10-18;/h3-11,17H,12-15H2,1-2H3;1H |
InChI 键 |
NRLNJYGDVXFQFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC(C)N(CCCl)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


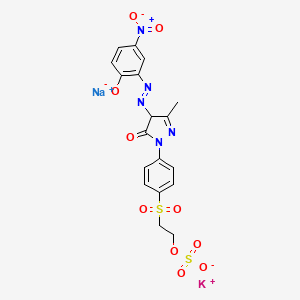
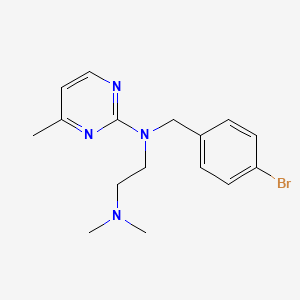
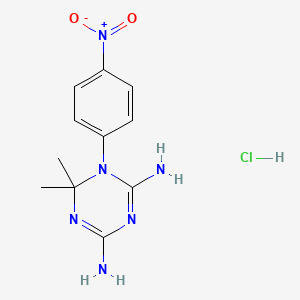

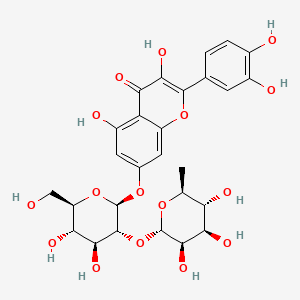
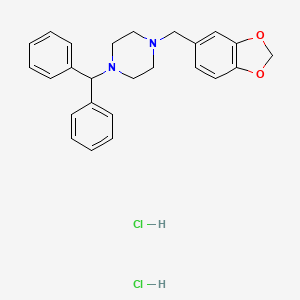

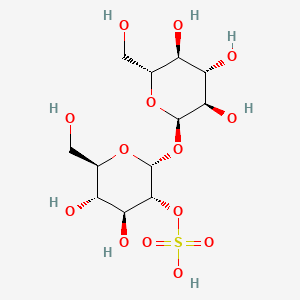
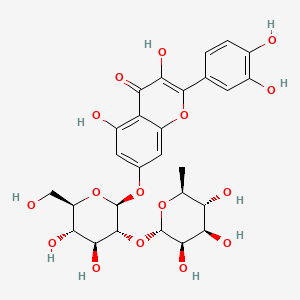

![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
